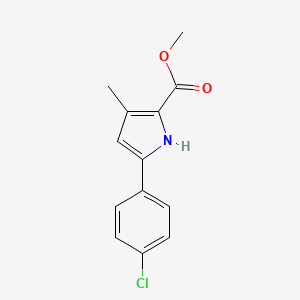

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16690257

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO2 |

|---|---|

| Molecular Weight | 249.69 g/mol |

| IUPAC Name | methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C13H12ClNO2/c1-8-7-11(15-12(8)13(16)17-2)9-3-5-10(14)6-4-9/h3-7,15H,1-2H3 |

| Standard InChI Key | IBUHMIADLKNWFU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)OC |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound is methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate. Its molecular formula is C₁₄H₁₂ClNO₂, with a molecular weight of 261.70 g/mol. The structure consists of a pyrrole core (a five-membered aromatic ring with one nitrogen atom) substituted as follows:

-

Position 2: A methyl ester group (–COOCH₃).

-

Position 3: A methyl group (–CH₃).

-

Position 5: A 4-chlorophenyl ring (–C₆H₄Cl).

The compound’s planar aromatic system allows for π-π stacking interactions, while the electron-withdrawing chlorine atom and ester group influence its electronic properties .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis of methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is documented, analogous pyrrole-carboxylates are synthesized via:

-

Paal-Knorr Pyrrole Synthesis: Cyclocondensation of 1,4-diketones with primary amines.

-

Metal-Catalyzed Cyclization: Fe/Ni relay catalysis for domino transformations of isoxazoles to 2,4-dicarbonylpyrroles . For example, methyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate was synthesized using FeCl₂·4H₂O and NiCl₂·6H₂O catalysts under mild conditions (yield: 82%) .

-

Multicomponent Reactions: Combining aldehydes, amines, and β-ketoesters.

Key intermediates include 5-methoxy-3-phenylisoxazole and 1,3-dicarbonyl compounds . Adjusting substituents (e.g., replacing phenyl with 4-chlorophenyl) could yield the target compound.

Structural Analogues

-

Ethyl 3-(4-Chlorophenyl)-1-Methylpyrrole-2-Carboxylate: A closely related ethyl ester variant with a reported melting point of 98–100°C and synthesis via Pd-catalyzed cross-coupling .

-

Methyl 4-Benzoyl-3,5-Diphenyl-1H-Pyrrole-2-Carboxylate: Synthesized in 90% yield using Fe/Ni catalysis, demonstrating the scalability of similar methods .

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry

Applications in Medicinal Chemistry

Antimicrobial Activity

Pyrrole-carboxylates exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration.

Material Science

Pyrrole derivatives are precursors for conductive polymers. The methyl ester group facilitates electropolymerization into thin films .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume